GSK180 -

GSK180

Catalog Number: EVT-269785
CAS Number:
Molecular Formula: C10H7Cl2NO4
Molecular Weight: 276.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK180 is a potent and selective competitive inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism, with an IC50 of ~6 nM.
Overview

GSK180 is a selective inhibitor of kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway, which is crucial for tryptophan metabolism. This compound has garnered attention due to its potential therapeutic applications in various neurodegenerative diseases and conditions characterized by neuroinflammation. GSK180's ability to modulate the levels of neuroactive metabolites makes it a promising candidate for further research and development.

Source and Classification

GSK180 was developed by GlaxoSmithKline as part of a broader effort to explore the kynurenine pathway's role in neurological disorders. It belongs to a class of compounds known as flavin-dependent monooxygenase inhibitors. Specifically, it targets kynurenine 3-monooxygenase, which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine, a key step in the kynurenine pathway.

Synthesis Analysis

The synthesis of GSK180 involves several key steps that utilize advanced organic chemistry techniques. The initial phase typically includes the formation of a core structure through condensation reactions followed by functionalization to introduce specific substituents that enhance its inhibitory potency.

Methods

  • Condensation Reactions: These reactions are crucial for forming the initial scaffold of GSK180.
  • Functionalization: Subsequent steps involve adding functional groups that improve solubility and selectivity towards kynurenine 3-monooxygenase.
  • Purification Techniques: High-performance liquid chromatography is often employed to purify the synthesized compound.

Technical Details

The synthesis may involve multi-step processes, including:

  1. Formation of intermediates through nucleophilic substitutions.
  2. Use of protecting groups to prevent undesired reactions during synthesis.
  3. Final deprotection and purification to yield GSK180 in its active form.
Molecular Structure Analysis

The molecular structure of GSK180 is characterized by its unique arrangement of atoms that facilitates its interaction with kynurenine 3-monooxygenase.

Structure

  • Molecular Formula: C16H16ClN2O3
  • Molecular Weight: Approximately 320.76 g/mol
  • Key Functional Groups: The structure includes a chlorinated aromatic ring and an oxazolidinone moiety, which are critical for its binding affinity.

Data

Crystallographic studies have provided insights into the three-dimensional conformation of GSK180 when bound to kynurenine 3-monooxygenase, revealing significant interactions within the enzyme's active site that contribute to its inhibitory effects.

Chemical Reactions Analysis

GSK180 primarily acts through competitive inhibition of kynurenine 3-monooxygenase, affecting the enzyme's ability to convert L-kynurenine into 3-hydroxykynurenine.

Reactions

  • Inhibition Mechanism: GSK180 competes with L-kynurenine for binding at the active site, effectively reducing the production of neurotoxic metabolites.
  • Metabolite Changes: Treatment with GSK180 leads to altered levels of kynurenine and kynurenic acid, demonstrating its impact on metabolic pathways.

Technical Details

The compound exhibits a half maximum inhibitory concentration (IC50) ranging from approximately 6 nM in biochemical assays using human enzymes to around 2 µM in cell-based assays, indicating high potency against its target enzyme .

Mechanism of Action

GSK180's mechanism involves competitive inhibition at the active site of kynurenine 3-monooxygenase, leading to decreased levels of neurotoxic metabolites such as 3-hydroxykynurenine.

Process

  1. Binding Affinity: GSK180 binds to the active site of kynurenine 3-monooxygenase with high affinity.
  2. Substrate Competition: By occupying the active site, it prevents L-kynurenine from undergoing hydroxylation.
  3. Metabolic Shifts: This inhibition results in reduced production of downstream neurotoxic metabolites, potentially mitigating neuroinflammation and neurodegeneration.

Data

Studies have shown that treatment with GSK180 leads to significant changes in circulating levels of kynurenine pathway metabolites, underscoring its effect on metabolic regulation .

Physical and Chemical Properties Analysis

GSK180 exhibits several notable physical and chemical properties that support its function as an enzyme inhibitor.

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Highly soluble in aqueous solutions (up to 24 mg/mL), facilitating its use in biological assays .

Chemical Properties

  • Stability: Demonstrates high metabolic stability across various species, making it suitable for pharmacological studies.
  • Reactivity: The presence of specific functional groups allows for selective binding without significant off-target effects .
Applications

GSK180 has potential applications in scientific research focused on neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. By modulating the kynurenine pathway, it may help alleviate symptoms associated with these conditions.

Scientific Uses

  1. Neuroprotection Studies: Investigating its effects on neuronal survival and function in models of neurodegeneration.
  2. Inflammation Research: Exploring how modulation of kynurenine metabolism can influence inflammatory responses in the brain.
  3. Drug Development: Serving as a lead compound for developing new therapeutics targeting metabolic pathways involved in neurological disorders .
Introduction to Kynurenine 3-Monooxygenase (KMO) and Therapeutic Targeting

Biochemical Role of KMO in the Tryptophan-Kynurenine Pathway

Kynurenine 3-monooxygenase (KMO) is a mitochondrial outer-membrane flavoprotein that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), utilizing molecular oxygen and NADPH as cofactors [2] [9]. This reaction positions KMO at a critical branch point in the kynurenine pathway (KP), which metabolizes >95% of free tryptophan in mammals [2] [5]. The enzyme contains a conserved FAD-binding domain and a hydrophobic substrate pocket that accommodates kynurenine’s benzene ring, with key residues (Arg83, Tyr97, Gln325) facilitating polar interactions with the substrate’s carboxylate group [2] [5]. Mechanistically, KMO follows flavin-dependent monooxygenase kinetics: after kynurenine binds, NADPH reduces FAD, enabling oxygen binding to form a reactive hydroperoxide intermediate that hydroxylates the substrate [2].

KMO activity fundamentally determines metabolic flux toward downstream neuroactive metabolites. By diverting kynurenine toward 3-HK, KMO promotes the synthesis of excitotoxic quinolinic acid (a NMDA receptor agonist) while limiting production of neuroprotective kynurenic acid (an NMDA/glycine site antagonist and α7-nicotinic acetylcholine receptor inhibitor) [2] [5] [6]. Tissue distribution studies reveal high KMO expression in liver and kidney, with moderate levels in lung and lymphoid organs, while in the CNS, KMO is predominantly localized to microglia rather than neurons [2] [5]. The enzyme’s activity is dynamically regulated by inflammatory cytokines (e.g., IFN-γ, IL-6), oxygen tension, chloride ions, and end-product inhibition by pathway metabolites like xanthurenic acid [5] [6].

Table 1: Key Metabolites in the Kynurenine Pathway

MetaboliteEnzyme ResponsibleBiological ActivityChange with KMO Inhibition
L-KynurenineIDO1/TDOImmunomodulator (AhR ligand)Increased 19-fold [3]
3-HydroxykynurenineKMOPro-oxidant, pro-apoptoticUndetectable [3]
Kynurenic AcidKATs (aminotransferases)NMDA/glycine site antagonist, neuroprotectantIncreased 81-fold [3]
Quinolinic Acid3-HAAO → spontaneous cyclizationNMDA agonist, excitotoxinDecreased
Anthranilic AcidKynureninaseMinor branch metaboliteIncreased 4-fold [3]

Pathophysiological Implications of KMO Activity in Neurodegenerative and Inflammatory Diseases

Dysregulated KMO activity contributes to neurotoxicity through dual mechanisms: increased production of 3-HK/quinolinic acid and depletion of kynurenic acid. 3-HK generates reactive oxygen species (ROS) via auto-oxidation, inducing oxidative stress and mitochondrial dysfunction, while quinolinic acid causes NMDA receptor-mediated excitotoxicity [2] [5] [9]. In neurodegenerative contexts, KMO upregulation is observed in:

  • Huntington’s disease: Genetic KMO elimination suppresses huntingtin toxicity in Drosophila and yeast models [2] [9].
  • Alzheimer’s disease: Elevated quinolinic acid correlates with neurofibrillary tangle density [5].
  • Parkinson’s disease: KMO-deficient Drosophila show altered mitochondrial dynamics and genetically interact with Pink1 and parkin [9].

Beyond neurodegeneration, KMO drives inflammation in peripheral organs. During acute pancreatitis, KMO activation increases circulating 3-HK, which promotes apoptosis in lung, kidney, and liver tissues [3]. KMO-deficient mice (Kmonull) exhibit 84% reduction in lung apoptosis and 67% reduction in kidney apoptosis during experimental pancreatitis compared to wild-type mice [3]. This protection occurs without altering pancreatic inflammation, highlighting KMO’s specific role in extrapancreatic organ failure.

KMO deficiency also impacts cognition: elevated kynurenic acid due to reduced KMO activity is associated with impaired visuospatial memory and sensory processing in schizophrenia and tic disorders [2] [5]. Paradoxically, while acute KMO inhibition may be therapeutic, chronic deficiency can be detrimental, illustrating the pathway’s delicate homeostatic balance.

Rationale for KMO Inhibition as a Therapeutic Strategy

Pharmacological KMO inhibition offers a precise strategy to rebalance neurotoxic and neuroprotective branches of the kynurenine pathway. By blocking 3-HK production, inhibitors:

  • Reduce excitotoxicity and oxidative stress: Depletion of 3-HK and quinolinic acid minimizes NMDA overactivation and ROS generation [3] [9].
  • Enhance endogenous neuroprotection: Kynurenine accumulation is shunted toward kynurenic acid synthesis via aminotransferases, increasing NMDA receptor antagonism [3] [5].
  • Modulate immunity: Elevated kynurenine and kynurenic acid activate the aryl hydrocarbon receptor (AhR), promoting anti-inflammatory Treg differentiation while suppressing pro-inflammatory Th17 responses [6].

Table 2: Comparison of KMO Inhibitors

InhibitorIC₅₀ (Human KMO)Selectivity ProfileTherapeutic Evidence
GSK180~6 nM [1] [10]Negligible activity against other KP enzymesPrevents multiple organ failure in pancreatitis models [3]
Ro 61-80485.1 µMModerate selectivityReduces quinolinic acid in Huntington’s models
UPF 64830 nMYeast KMO co-crystallizedShifts pathway toward kynurenic acid

GSK180 exemplifies a rationally designed KMO inhibitor developed through substrate-based medicinal chemistry. It competitively binds the KMO active site adjacent to FAD, as confirmed by X-ray co-crystallography (3.2 Å resolution) with the Pseudomonas fluorescens homolog (PDB: 5FN0) [4] [7]. Its potency is exceptional (IC₅₀ ~6 nM against human KMO), though species differences exist: 2.6 µM in human hepatocytes versus 7 µM in rat KMO [1] [10]. In rodent pancreatitis models, GSK180 administration rapidly redistributes kynurenine pathway metabolites, increasing plasma kynurenine and kynurenic acid within hours, and reduces histological organ injury by >80% [3] [7].

Table 3: Chemical Properties of GSK180

PropertyValue
IUPAC Name3-(5,6-Dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid
Molecular FormulaC₁₀H₇Cl₂NO₄
Molecular Weight276.07 g/mol [7]
CAS Number1799725-26-0 [1] [10]
SolubilitySoluble in DMSO (250 mg/mL) [1]
SMILESO=C(O)CCN1C(OC2=CC(Cl)=C(Cl)C=C12)=O [4]

The mitochondrial role of KMO extends beyond its enzymatic function. Recent studies show KMO influences mitochondrial dynamics by interacting with DRP1 (a fission regulator), suggesting inhibition may preserve mitochondrial networks in neurodegeneration [9]. This dual impact—metabolic and structural—positions KMO inhibitors like GSK180 as multifaceted tools for probing disease mechanisms and developing therapies for disorders with unmet needs.

Properties

Product Name

GSK180

IUPAC Name

3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid

Molecular Formula

C10H7Cl2NO4

Molecular Weight

276.07 g/mol

InChI

InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15)

InChI Key

MIGAKMWKMLYGJX-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

GSK180; GSK 180; GSK-180.

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.